molecular formula C10H15N3O3 B12652335 4-[(Dimethylamino)methyl]-2-methoxy-5-nitroaniline

4-[(Dimethylamino)methyl]-2-methoxy-5-nitroaniline

Cat. No.: B12652335
M. Wt: 225.24 g/mol
InChI Key: NEDHXBYTKQNGJS-UHFFFAOYSA-N
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Description

4-[(Dimethylamino)methyl]-2-methoxy-5-nitroaniline is an organic compound with a complex structure that includes a dimethylamino group, a methoxy group, and a nitro group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Dimethylamino)methyl]-2-methoxy-5-nitroaniline typically involves the reduction of Schiff bases. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent. The reaction conditions often involve the use of solvents like methanol and temperatures ranging from 30°C to 50°C .

Industrial Production Methods

Industrial production methods for this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of catalysts and solvents is crucial to ensure the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(Dimethylamino)methyl]-2-methoxy-5-nitroaniline undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Sodium borohydride (NaBH4) is commonly used for the reduction of nitro groups to amines.

    Substitution: Halogenation and nitration reactions can introduce additional functional groups to the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions include various substituted anilines and amines, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-[(Dimethylamino)methyl]-2-methoxy-5-nitroaniline involves its interaction with cellular components. The nitro group can undergo reduction to form reactive intermediates that interact with cellular macromolecules, leading to antimicrobial effects. The dimethylamino group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Dimethylamino)methyl]-2-methoxy-5-nitroaniline is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both methoxy and nitro groups allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C10H15N3O3

Molecular Weight

225.24 g/mol

IUPAC Name

4-[(dimethylamino)methyl]-2-methoxy-5-nitroaniline

InChI

InChI=1S/C10H15N3O3/c1-12(2)6-7-4-10(16-3)8(11)5-9(7)13(14)15/h4-5H,6,11H2,1-3H3

InChI Key

NEDHXBYTKQNGJS-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC(=C(C=C1[N+](=O)[O-])N)OC

Origin of Product

United States

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